(1R)-1-(2-Nitrophenyl)ethanol
Overview
Description
Synthesis Analysis
(1R)-1-(2-Nitrophenyl)ethanol can be synthesized through different methods. A notable approach involves the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization of its diastereoisomeric camphanates, determining the absolute stereochemistry using the Horeau kinetic resolution procedure, and confirmation by X-ray crystallography (Corrie et al., 1992). Another method described involves a photochemical reaction mechanism where irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde, a mechanism investigated using laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).
Molecular Structure Analysis
The molecular structure of (1R)-1-(2-Nitrophenyl)ethanol and related compounds has been extensively studied. For example, the crystal structure of a molecular complex involving a similar nitrophenyl compound was investigated using X-ray diffraction, revealing how ethanol molecules form hydrogen bonds within the crystal, contributing to its stability (Kochetov & Kuz’mina, 2007).
Chemical Reactions and Properties
The chemical reactivity of (1R)-1-(2-Nitrophenyl)ethanol is highlighted by its role in photochemical reactions, where it forms nitroso derivatives under irradiation, a process that depends significantly on the solvent used (Gáplovský et al., 2005). Additionally, its ability to form complexes with adenosine triphosphate in a stereospecific manner demonstrates its utility in biochemical applications (Corrie et al., 1992).
Physical Properties Analysis
While specific studies on the physical properties of (1R)-1-(2-Nitrophenyl)ethanol itself were not identified, related research on nitrobenzyl alcohols and their derivatives provides insights into their behavior under various conditions, such as the impact of solvents on photochemical reactions and structural stability (Gáplovský et al., 2005).
Chemical Properties Analysis
The chemical properties of (1R)-1-(2-Nitrophenyl)ethanol are characterized by its reactivity in photochemical mechanisms and its potential to undergo various transformations, such as into nitroso derivatives and its involvement in the synthesis of complex organic molecules (Gáplovský et al., 2005); (Corrie et al., 1992).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-Nitrophenyl)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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